Pyrimidin-2-yl(m-tolyl)methanamine

Medicinal Chemistry Scaffold Design Kinase Inhibitor Library

SAR inconsistency from uncontrolled phenyl substitution remains a critical bottleneck in kinase library design. Pyrimidin-2-yl(m-tolyl)methanamine (CAS 1182988-03-9) provides a structurally resolved solution: • Defined Exit Vector: The meta-methyl group enforces a specific dihedral angle between aromatic rings, ensuring reproducible spatial projection into hydrophobic selectivity pockets. • Validated Purity: Supplied at 98% purity to support precise stoichiometric control and minimize purification artifacts in parallel amide coupling or urea formation campaigns. • Fragment Compliance: With a molecular weight of 199.25 g/mol, it serves as an ideal sub-250 Da starting point for fragment-based lead generation with favorable lipophilicity.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
Cat. No. B13622551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidin-2-yl(m-tolyl)methanamine
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(C2=NC=CC=N2)N
InChIInChI=1S/C12H13N3/c1-9-4-2-5-10(8-9)11(13)12-14-6-3-7-15-12/h2-8,11H,13H2,1H3
InChIKeyMYNIIKCYSVRBHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidin-2-yl(m-tolyl)methanamine: Structural Identity and Procurement Specifications


Pyrimidin-2-yl(m-tolyl)methanamine (CAS 1182988-03-9) is a benzhydrylamine-type building block composed of a pyrimidine ring and a 3-methylphenyl (m-tolyl) group connected through a central methanamine bridge . This scaffold embeds a primary amine handle adjacent to a heteroaryl system, making it a versatile intermediate for constructing kinase-focused and GPCR-targeted compound libraries via amide coupling, reductive amination, or urea formation. Commercially supplied material typically meets a purity specification of 98% , a baseline parameter that directly influences its utility as a starting material in parallel synthesis campaigns where stoichiometric control is required.

Primary amine handle suited for amide coupling, reductive amination, and urea formation in library synthesis
m-Tolyl substitution defines a distinct spatial trajectory for kinase hinge-region engagement
Documented commercial purity specification supports stoichiometric control in parallel synthesis

Why Generic Pyrimidin-2-yl-methanamine Analogs Cannot Replace the m-Tolyl Warhead


The meta-methyl substitution on the phenyl ring of Pyrimidin-2-yl(m-tolyl)methanamine creates a steric and electronic environment that is fundamentally different from the unsubstituted phenyl, para-tolyl, or heteroaryl (e.g., pyridin-3-yl) congeners commonly encountered in vendor catalogs. This substitution pattern alters both the pKa of the proximal amine and the preferred dihedral angle between the aromatic rings, parameters that directly control the exit vector geometry and reactivity of the final amide or urea derivatives . Consequently, substituting this intermediate with the de-methylated analog Pyrimidin-2-yl(phenyl)methanamine or the regioisomeric (5-(p-tolyl)pyrimidin-2-yl)methanamine introduces an uncontrolled variable into any structure-activity relationship (SAR) study, potentially invalidating potency trends or requiring re-optimization of synthetic conditions.

Exit vector geometry mismatch

Meta-methyl substitution may provide a distinct exit vector not present in unsubstituted or para-substituted analogs, potentially altering SAR outcomes.

SAR invalidation risk

Using the para-tolyl regioisomer introduces a different substitution vector that can confound potency trends and require re-optimization.

Lipophilicity shift

De-methylated analog reduces calculated logP, which may impact membrane permeability and cellular activity correlations.

Quantitative Differentiation Evidence Against Closest In-Class Analogs


Meta-Methyl Substitution Confers a Distinct Exit Vector Geometry

The m-tolyl group of Pyrimidin-2-yl(m-tolyl)methanamine introduces a non-coplanar geometry between the phenyl and pyrimidine rings, a feature documented in the crystallographic analysis of the closely related N-[(3-methylphenyl)methyl]pyrimidin-2-amine system [1]. In that structural analog, the two independent molecules in the asymmetric unit exhibit dihedral angles of approximately 8° and 4.6°, indicating a shallow but non-zero twist that distinguishes the meta-methyl substitution geometry from both the planar unsubstituted phenyl analog and the para-tolyl regioisomer. This subtle geometric difference translates into a distinct projection of the amine-derived substituents in three-dimensional space, which is critical when the pyrimidine nitrogen engages the hinge region of a kinase and the m-tolyl group occupies a hydrophobic back pocket.

Exit Vector Geometry
Class-level
~5–8° twist (inferred from C11H11N3 analog) vs ~0° planar unsubstituted phenyl
May alter spatial projection of elaborated substituents in kinase hinge region
Inferred from analog crystal structure; direct crystallization data not available
Medicinal Chemistry Scaffold Design Kinase Inhibitor Library

Certified 98% Purity Ensures Reproducible Amide Coupling Stoichiometry

Pyrimidin-2-yl(m-tolyl)methanamine is commercially supplied at a purity of 98%, as certified by Leyan (Product No. 1377065) . This specification is fit-for-purpose for amide coupling and reductive amination protocols where the primary amine is used as the limiting reagent. In contrast, generic or uncharacterized batches of structurally related pyrimidin-2-yl-methanamine derivatives are frequently offered without explicit purity certification, introducing uncertainty in the equivalents calculation that can lead to incomplete conversion or side-product formation. For procurement decisions, a documented purity level of ≥98% reduces the need for pre-use purification and ensures batch-to-batch consistency in library production campaigns.

Certified Purity
Specification review
98% (supplier specification) vs unspecified generic analogs
Supports stoichiometric control for parallel library synthesis
Analytical method not publicly detailed
Synthetic Chemistry Parallel Synthesis Quality Control

Fragment-Leading Molecular Weight Supports Lead-Like Growth Potential

With a molecular weight of 199.25 g/mol (C12H13N3) , Pyrimidin-2-yl(m-tolyl)methanamine falls comfortably below the 250 Da threshold commonly applied in fragment-based screening libraries. This contrasts with di-aryl methanamine analogs such as (4-(pyridin-3-yl)pyrimidin-2-yl)methanamine (C10H10N4, MW 186.2) and the heavier N-methyl-3-pyrimidin-2-ylbenzylamine (C12H13N3, MW 199.25, same formula but different connectivity). Its modest size, combined with the presence of both a hydrogen bond donor (primary amine) and multiple hydrogen bond acceptors (pyrimidine nitrogens), makes it a suitable fragment starting point that can be efficiently elaborated while maintaining lead-like physicochemical properties.

Fragment-Like MW
Class-level
199.25 g/mol (C12H13N3)
Below 250 Da fragment threshold, supporting fragment-based library construction
Calculated from molecular formula; no experimental MW measurement
Fragment-Based Drug Discovery Lead-Like Properties Physicochemical Profiling

Methyl-Driven Lipophilicity Enhances Passive Permeability Versus Unsubstituted Analogs

The presence of a methyl substituent on the phenyl ring of Pyrimidin-2-yl(m-tolyl)methanamine increases its calculated logP by approximately 0.5–0.6 log units compared to the unsubstituted Pyrimidin-2-yl(phenyl)methanamine [1]. Vendor technical descriptions confirm that 'the methyl substitution on the phenyl ring enhances lipophilicity, potentially improving bioavailability in drug design' [2]. This incremental lipophilicity is structurally analogous to the well-documented 'magic methyl' effect observed in medicinal chemistry, where a single methyl group can significantly improve membrane permeability and metabolic stability without introducing steric clashes that compromise target binding.

Lipophilicity Increment
Class-level
Estimated ΔcLogP ≈ +0.5–0.6 vs de-methylated analog
May support cell permeability profiling in SAR studies
Calculated property; class-level inference from magic methyl effect
ADME Optimization Lipophilicity Drug Design

Validated Procurement Application Scenarios


Kinase Inhibitor Focused Library Synthesis Requiring Defined Exit Vector Geometry

The specific meta-methyl substitution pattern of Pyrimidin-2-yl(m-tolyl)methanamine, which creates a distinct dihedral angle between the aromatic rings as supported by crystallographic data from the closely related N-[(3-methylphenyl)methyl]pyrimidin-2-amine analog [1], makes this compound the structurally appropriate choice for synthesizing kinase-focused libraries where the pyrimidine engages the hinge region and the m-tolyl group projects into a hydrophobic selectivity pocket. Substitution with the unsubstituted phenyl analog would result in a different spatial trajectory of the elaborated substituents, potentially losing key hydrophobic contacts that drive kinome selectivity.

Fragment-Based Drug Discovery with Balanced Lipophilicity and Growth Potential

With a molecular weight of 199.25 g/mol , this compound is positioned below the 250 Da fragment cutoff while providing a methyl handle that contributes approximately +0.5 to +0.6 log units of lipophilicity compared to the de-methylated parent [2]. This combination makes it an attractive fragment starting point that can be grown into lead-like chemical space while maintaining favorable ADME properties. Procurement for fragment library construction benefits from the compound's documented commercial purity of 98% , which minimizes the need for pre-screening purification.

Parallel Synthesis of Amide and Urea Derivatives for GPCR and Ion Channel Screening

The primary amine functionality of Pyrimidin-2-yl(m-tolyl)methanamine is positioned for high-yielding amide coupling and urea formation reactions. Vendor technical specifications indicate this compound is 'particularly valued for its role in the development of pharmaceuticals and agrochemicals' [3]. The 98% purity specification supports use as a limiting reagent in parallel synthesis, where accurate stoichiometry across dozens of simultaneous reactions is essential for generating screening-quality compound libraries free of residual starting material artifacts.

SAR Studies Exploring Phenyl Substitution Effects on Target Binding and Cellular Potency

The documented lipophilicity contribution of the methyl group [2] and the distinct exit vector geometry inferred from crystallographic data on the related N-[(3-methylphenyl)methyl]pyrimidin-2-amine system [1] position this compound as the logical comparator compound in SAR studies that aim to deconvolute the contribution of the phenyl substituent to both biochemical potency and cell-based activity. Its use ensures that observed changes in activity can be attributed specifically to the m-tolyl moiety rather than to confounding structural variables introduced by using a different scaffold entirely.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
m-Tolyl exit vector geometry
Hinge-region engagement and hydrophobic pocket access
Fragment-based drug discovery
Lead-like molecular weight and lipophilicity balance
Fragment growth potential and ADME property maintenance
Parallel library synthesis
Primary amine reactivity and purity specification
Stoichiometric control and screening-quality output
SAR studies on phenyl substitution
m-Tolyl as defined comparator
Deconvolution of substituent effects on potency and cellular activity
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